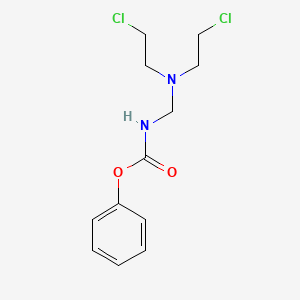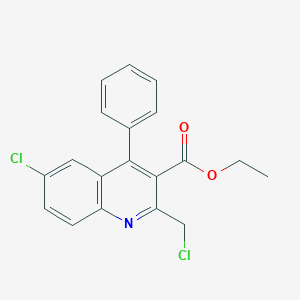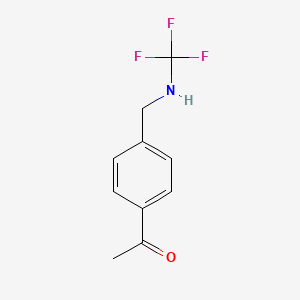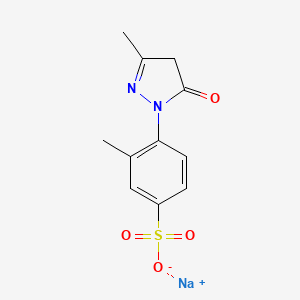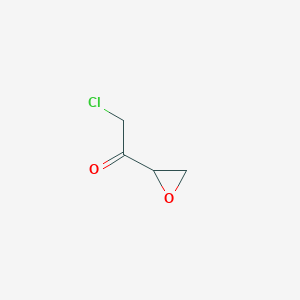
2-Chloro-1-(oxiran-2-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(oxiran-2-yl)ethan-1-one is an organic compound with the molecular formula C4H5ClO2 It is a chlorinated epoxide, which means it contains both a chlorine atom and an epoxide group
準備方法
Synthetic Routes and Reaction Conditions
2-Chloro-1-(oxiran-2-yl)ethan-1-one can be synthesized through several methods. One common method involves the reaction of epichlorohydrin with a suitable base, such as sodium hydroxide, under controlled conditions. The reaction typically proceeds as follows:
Epichlorohydrin Reaction: Epichlorohydrin is reacted with sodium hydroxide in an aqueous medium. The reaction mixture is stirred at a specific temperature, usually around 50-60°C, for several hours.
Isolation and Purification: The product is then extracted using an organic solvent, such as dichloromethane. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for large-scale production, including precise control of temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
2-Chloro-1-(oxiran-2-yl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alcohols.
Epoxide Ring Opening: The epoxide ring can be opened by nucleophiles, leading to the formation of diols or other functionalized compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Epoxide Ring Opening: Acidic or basic conditions can be employed. For example, sulfuric acid or sodium hydroxide can be used to catalyze the ring-opening reaction.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and amines.
Epoxide Ring Opening: Products include diols and other functionalized alcohols.
Oxidation and Reduction: Products vary depending on the specific reagents and conditions used.
科学的研究の応用
2-Chloro-1-(oxiran-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: It is used in the production of specialty chemicals, polymers, and resins.
作用機序
The mechanism of action of 2-Chloro-1-(oxiran-2-yl)ethan-1-one involves its reactivity with nucleophiles. The chlorine atom and the epoxide ring are both reactive sites that can undergo nucleophilic attack. This reactivity is exploited in various chemical transformations, including the synthesis of biologically active compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
類似化合物との比較
Similar Compounds
2-Chloro-1-(thiophen-2-yl)ethan-1-one: This compound contains a thiophene ring instead of an epoxide group.
2-Chloro-1-(naphthalen-2-yl)ethan-1-one: This compound contains a naphthalene ring instead of an epoxide group.
2-Chloro-1-(oxolan-2-yl)ethan-1-one: This compound contains a tetrahydrofuran ring instead of an epoxide group.
Uniqueness
2-Chloro-1-(oxiran-2-yl)ethan-1-one is unique due to the presence of both a chlorine atom and an epoxide group, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo both nucleophilic substitution and epoxide ring-opening reactions makes it a valuable intermediate in the synthesis of various complex molecules.
特性
CAS番号 |
619333-14-1 |
|---|---|
分子式 |
C4H5ClO2 |
分子量 |
120.53 g/mol |
IUPAC名 |
2-chloro-1-(oxiran-2-yl)ethanone |
InChI |
InChI=1S/C4H5ClO2/c5-1-3(6)4-2-7-4/h4H,1-2H2 |
InChIキー |
LLPVMFRNCOTLAX-UHFFFAOYSA-N |
正規SMILES |
C1C(O1)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


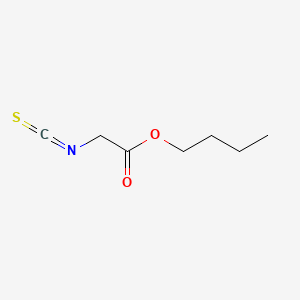


![5-Iodo-2-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13955286.png)
![3-(Pyrrolidin-3-yl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13955288.png)
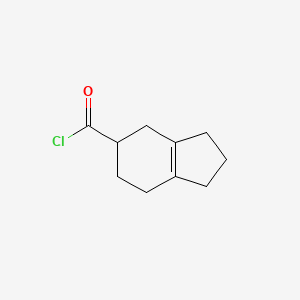
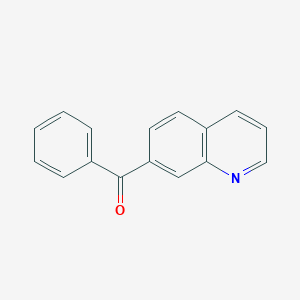

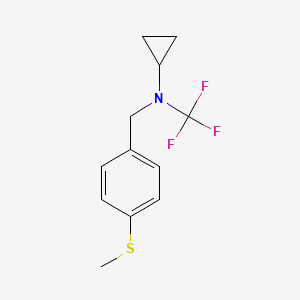
![(2S)-2-[amino-(2,3-dichlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13955335.png)
